Cas no 30687-04-8 (2-Propenamide,3-(4-chlorophenyl)-N-(2-hydroxyethyl)-)
30687-04-8 structure
Product Name:2-Propenamide,3-(4-chlorophenyl)-N-(2-hydroxyethyl)-
N.o CAS:30687-04-8
MF:C11H12ClNO2
MW:225.671482086182
CID:308653
PubChem ID:6434077
Update Time:2025-04-19
2-Propenamide,3-(4-chlorophenyl)-N-(2-hydroxyethyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propenamide,3-(4-chlorophenyl)-N-(2-hydroxyethyl)-
- (E)-3-(4-chlorophenyl)-N-(2-hydroxyethyl)prop-2-enamide
- 30687-04-8
- 4-Chloro-N-(2-hydroxyethyl)cinnamamide
- CHEMBL560483
- 2-Propenamide, 3-(4-chlorophenyl)-N-(2-hydroxyethyl)-
- CINNAMAMIDE, 4-CHLORO-N-(2-HYDROXYETHYL)-
- BRN 2262577
- AKOS008929920
- SCHEMBL10980220
-
- Inchi: 1S/C11H12ClNO2/c12-10-4-1-9(2-5-10)3-6-11(15)13-7-8-14/h1-6,14H,7-8H2,(H,13,15)/b6-3+
- Chave InChI: RHBQLRHLQXLTSV-ZZXKWVIFSA-N
- SMILES: ClC1C=CC(=CC=1)/C=C/C(NCCO)=O
Propriedades Computadas
- Massa Exacta: 225.05576
- Massa monoisotópica: 225.0556563g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 4
- Complexidade: 223
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.6
- Superfície polar topológica: 49.3Ų
Propriedades Experimentais
- PSA: 49.33
2-Propenamide,3-(4-chlorophenyl)-N-(2-hydroxyethyl)- Literatura Relacionada
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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